molecular formula C17H17Cl3N2O B11704135 N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

Cat. No.: B11704135
M. Wt: 371.7 g/mol
InChI Key: WKNDUBQAICZGSW-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic organic compound with the molecular formula C17H17Cl3N2O It is characterized by the presence of a benzylamino group attached to a trichloroethyl moiety, which is further connected to a methylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoyl chloride with N-benzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with trichloroacetyl chloride to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl moiety, where nucleophiles such as thiols or amines replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Thiol or amine derivatives

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-phenylacetamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloroethyl moiety, in particular, allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

InChI

InChI=1S/C17H17Cl3N2O/c1-12-7-5-6-10-14(12)15(23)22-16(17(18,19)20)21-11-13-8-3-2-4-9-13/h2-10,16,21H,11H2,1H3,(H,22,23)

InChI Key

WKNDUBQAICZGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2

Origin of Product

United States

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